CID 78061092

Description

CID 78061092 (PubChem Compound Identifier 78061092) is a chemical compound referenced in studies involving structural characterization and comparative analyses. Its isolation and identification likely rely on advanced chromatographic and spectrometric techniques, as demonstrated in studies of similar compounds .

Properties

Molecular Formula |

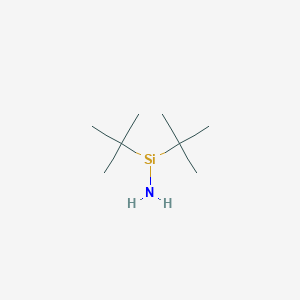

C8H20NSi |

|---|---|

Molecular Weight |

158.34 g/mol |

InChI |

InChI=1S/C8H20NSi/c1-7(2,3)10(9)8(4,5)6/h9H2,1-6H3 |

InChI Key |

TWUKWYWTSITUSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Di-tert-butylsilanamine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with a silicon-containing precursor, such as chlorosilanes. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. For example, the reaction between tert-butylamine and dichlorosilane in the presence of a base like triethylamine can yield 1,1-Di-tert-butylsilanamine.

Industrial Production Methods: In an industrial setting, the production of 1,1-Di-tert-butylsilanamine may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1-Di-tert-butylsilanamine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.

Oxidation and Reduction: The silicon atom in 1,1-Di-tert-butylsilanamine can be oxidized to form silanols or reduced to form silanes.

Hydrolysis: In the presence of water, 1,1-Di-tert-butylsilanamine can hydrolyze to form silanols and tert-butylamine.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize the silicon atom.

Reducing Agents: Hydrides such as lithium aluminum hydride can reduce the silicon atom.

Bases: Triethylamine or other organic bases are often used to facilitate substitution reactions.

Major Products Formed:

Silanols: Formed through oxidation or hydrolysis.

Silanes: Formed through reduction.

Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,1-Di-tert-butylsilanamine has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable reagent in the study of silicon chemistry.

Biology and Medicine: Research is ongoing into its potential use as a building block for biologically active molecules. Its stability and reactivity make it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. Its properties can enhance the performance of these materials.

Mechanism of Action

The mechanism by which 1,1-Di-tert-butylsilanamine exerts its effects depends on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various elements, combined with the steric hindrance provided by the tert-butyl groups, influences its reactivity. The amine group can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved are specific to the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs, physicochemical properties, and functional roles inferred from related PubChem entries and research methodologies.

Table 1: Structural and Functional Comparison

*Note: this compound’s structural class is hypothesized based on analytical methods (e.g., LC-ESI-MS workflows ) and comparison to compounds with similar isolation protocols .

Key Findings

Structural Similarities: If this compound is a triterpenoid (e.g., analogous to betulin), it may share hydroxyl and alkene moieties critical for membrane permeability and target binding . If it is a chlorinated compound (e.g., hexachlorocyclohexane derivatives), its stability and toxicity profile would align with environmental persistence and bioaccumulation risks .

Analytical Differentiation :

- Unlike oscillatoxin derivatives (CIDs 101283546, 185389), which require macrocyclic lactone characterization via NMR and high-resolution MS , this compound’s identification likely emphasizes source-specific fragmentation patterns in GC-MS or LC-ESI-MS .

Synthetic and Natural Origins :

- This compound’s isolation from natural sources (e.g., plant extracts or microbial cultures) is suggested by its association with vacuum distillation and chromatographic fractionation , contrasting with synthetic chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.